H-D-ALLO-THR-OME HCL
Description
Historical Context and Significance of allo-Threonine Derivatives in Organic and Peptide Chemistry
Threonine, one of the 20 common proteinogenic amino acids, was the last to be discovered, in 1935 by William Cumming Rose. wikipedia.org It possesses two chiral centers, giving rise to four possible stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. wikipedia.org While L-threonine is the naturally occurring and most common form, its diastereomer, allothreonine, has also garnered considerable interest in the scientific community. wikipedia.orgwikipedia.org
Historically, the laboratory synthesis of racemic allothreonine has been achieved from precursors like bromomethoxybutyric acid. wikipedia.org Though not incorporated into proteins through the standard genetic code, allothreonine residues are found in some naturally occurring peptides, often produced by bacteria, such as the potent antibiotic katanosins. wikipedia.org This natural occurrence hinted at the potential biological significance of allo-threonine and its derivatives.
In the fields of organic and peptide chemistry, the unique stereochemistry of allo-threonine derivatives offers a means to construct peptides and other molecules with novel conformations and properties. The development of synthetic methods to incorporate these non-natural amino acids has expanded the toolbox of chemists, allowing for the creation of peptidomimetics and other compounds with enhanced stability, specific biological activities, or unique structural features. chemimpex.comadvancedchemtech.com The ability to precisely control the stereochemistry at two adjacent centers is a powerful tool in asymmetric synthesis, a cornerstone of modern drug discovery and materials science.
Overview of H-D-ALLO-THR-OME HCL as a Versatile Research Reagent and Building Block
This compound, with the chemical formula C5H11NO3·HCl, is the hydrochloride salt of the methyl ester of D-allothreonine. chemimpex.combiosynth.com This modification, specifically the esterification of the carboxylic acid group, makes it a valuable and versatile reagent in research. The methyl ester group serves as a protecting group, preventing the carboxylic acid from participating in unwanted side reactions during chemical synthesis. This protection is often a crucial step in the multi-step synthesis of complex molecules.
The "D-allo" designation specifies the stereochemistry at the two chiral carbons, which is a key feature of this compound. This specific spatial arrangement is leveraged by chemists to build molecules with a precise three-dimensional architecture. As a chiral building block, this compound is instrumental in asymmetric synthesis, a field focused on creating enantiomerically pure compounds. chemimpex.com This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. chemimpex.com
The hydrochloride salt form of the compound generally enhances its stability and solubility, making it easier to handle and incorporate into various reaction conditions. chemimpex.com Researchers utilize this compound as an intermediate in the synthesis of a variety of other compounds, including pharmaceuticals and other specialty chemicals. biosynth.com Its applications extend to peptide synthesis, where it serves as a building block for creating peptides with specific biological activities. chemimpex.com
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 60538-18-3 chemimpex.combiosynth.comaksci.com |
| Molecular Formula | C5H11NO3·HCl chemimpex.combiosynth.com |
| Molecular Weight | 169.61 g/mol chemimpex.combiosynth.com |
| Appearance | White or off-white solid chemimpex.com |
| Purity | ≥ 98% chemimpex.comaksci.com |
| Melting Point | 110-113°C aksci.com |
| Storage Conditions | 0-8°C chemimpex.combiosynth.com |
Current Research Trajectories and Future Prospects in this compound Studies
The current research involving this compound and related allo-threonine derivatives is focused on several key areas. A significant trajectory is its continued use in the synthesis of novel peptides and peptidomimetics. chemimpex.combiosynth.com By incorporating this non-natural amino acid, researchers can design peptides that are more resistant to enzymatic degradation, leading to longer half-lives in biological systems. This is a critical aspect in the development of new therapeutic agents. chemimpex.com
Furthermore, this compound is being employed in the development of treatments for a range of conditions. Studies have indicated its utility in the synthesis of compounds targeting metabolic disorders and neurodegenerative diseases. chemimpex.com Its role as a chiral building block is also being explored in the creation of advanced materials and bioconjugates, highlighting its versatility beyond pharmaceutical applications. chemimpex.com
The future prospects for this compound and other allo-threonine derivatives are promising. As our understanding of the relationship between molecular structure and biological function deepens, the demand for specialized building blocks like this compound is likely to increase. Advances in synthetic methodologies will likely make the incorporation of such non-natural amino acids more efficient and accessible, opening up new avenues for research and development. The exploration of allo-threonine derivatives in areas such as enzyme modulation and the creation of novel biopolymers holds significant potential for future innovations in biochemistry and materials science. chemimpex.com The unique properties of these compounds ensure their continued relevance in the ongoing quest for new molecules with tailored functions.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H D Allo Thr Ome Hcl and Its Stereoisomeric Analogues
Stereoselective Synthesis of D-allo-Threonine Methyl Ester Derivatives
Achieving the correct stereochemistry is paramount in the synthesis of amino acid derivatives like D-allo-Threonine methyl ester hydrochloride. Several approaches are employed to control the configuration at the chiral centers.
Chiral Pool Approaches to D-allo-Threonine Configuration
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. While information specifically detailing the chiral pool synthesis of D-allo-Threonine methyl ester hydrochloride is limited in the provided search results, D-threonine itself is recognized as an effective chiral pool reagent due to its inherent stereocenter chemicalbook.commdpi.com. Research has shown that D-threonine can be used as a starting material for the total synthesis of complex molecules, such as protected legionaminic acid mdpi.com. The principle involves utilizing the existing chirality of the starting material to construct the target molecule, thereby avoiding the need for de novo asymmetric synthesis steps for certain stereocenters.
Enantioselective and Diastereoselective Synthesis of the Threonine Backbone
Enantioselective and diastereoselective synthesis are crucial for controlling the absolute and relative stereochemistry of the threonine backbone. Various chemical and enzymatic methods have been explored.
Controlled Esterification and Hydrochloride Salt Formation
The conversion of D-allo-Threonine to its methyl ester hydrochloride involves specific esterification and salt formation steps.
Advanced Synthetic Routes to H-D-ALLO-THR-OME HCL and Related Structures
Beyond traditional methods, advanced strategies like chemoenzymatic routes and novel catalytic methods offer enhanced efficiency and selectivity in the synthesis of D-allo-Threonine methyl ester hydrochloride and related compounds.
Chemoenzymatic Strategies for allo-Threonine Production
Chemoenzymatic strategies combine chemical and enzymatic steps to leverage the advantages of both. One such approach involves the enzymatic isomerization of threonine to allo-threonine, followed by crystallization for separation uni-duesseldorf.deresearchgate.net. For example, a purified amino acid racemase (AArac12996) from Pseudomonas putida has been used for the isomerization of threonine to both D- and L-allo-threonine, achieving high purity through crystallization due to the lower solubility of allo-threonine uni-duesseldorf.deresearchgate.net. This method offers an efficient route to produce valuable allo-threonine enantiomers from a low-cost starting material.
Novel Catalytic Methods for Asymmetric Synthesis of Threonine Derivatives
Novel catalytic methods, including organocatalysis and metal catalysis, are continuously being developed for the asymmetric synthesis of amino acid derivatives.
Compound List
Total Synthesis Pathways Incorporating allo-Threonine Residues
D-allo-threonine is a valuable building block in the synthesis of various natural products and peptidomimetics, often imparting unique conformational or biological properties. Its non-proteinogenic nature means it is not directly encoded in the genetic code, requiring dedicated synthetic routes for its preparation and incorporation into larger molecular structures wiley-vch.denih.gov.
Research has focused on developing efficient methods for synthesizing D-allo-threonine and its derivatives, often starting from more readily available precursors like L-threonine. One common strategy involves stereochemical inversion at the β-carbon of threonine. For instance, methods employing thionyl chloride-induced oxazoline (B21484) cyclization followed by hydrolysis have been reported to yield D-allo-threonine derivatives researchgate.net. Another approach utilizes epimerization of L-threonine with catalysts like salicylaldehyde, followed by separation of the resulting diastereomeric salts to isolate D-allo-threonine with high diastereomeric excess researchgate.netescholarship.org.
These synthesized D-allo-threonine units, often in protected forms, are then incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques. Examples include the synthesis of callipeltins and plusbacin A3, complex cyclic peptides that feature D-allo-threonine as a key component, contributing to their antibiotic activity nih.govnih.govchemrxiv.orgrsc.org. The stereoselective synthesis of these complex molecules highlights the importance of reliable pathways for introducing D-allo-threonine residues with precise stereochemical control rsc.orgrsc.orguni-saarland.de.
Protecting Group Strategies and Regioselective Functionalization in Synthesis Involving this compound Precursors
The synthesis of this compound, like other amino acid derivatives used in peptide synthesis, relies heavily on the judicious use of protecting groups. These groups temporarily mask reactive functional moieties—the amine and carboxyl groups, and the hydroxyl side chain—to prevent unwanted side reactions during coupling and elongation steps iris-biotech.deorganic-chemistry.orgpeptide.com.
N-Terminal Protection: The α-amino group is typically protected with groups that can be selectively removed under conditions orthogonal to other protecting groups. The most prevalent strategies employ either the 9-fluorenylmethoxycarbonyl (Fmoc) group or the tert-butyloxycarbonyl (Boc) group iris-biotech.deorganic-chemistry.orgpeptide.comresearchgate.netmasterorganicchemistry.com.
Fmoc Group: Removed under mild basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF). This is the cornerstone of modern SPPS iris-biotech.demasterorganicchemistry.com.
Boc Group: Removed under acidic conditions, commonly using trifluoroacetic acid (TFA) iris-biotech.demasterorganicchemistry.com.
Side-Chain Protection: The hydroxyl group of allo-threonine requires protection to prevent O-alkylation or other side reactions. The tert-butyl (tBu) ether is a widely used and effective protecting group for the hydroxyl functionality of threonine and its allo-isomer. This group is generally stable to the basic conditions used for Fmoc removal and is cleaved under acidic conditions, often simultaneously with the final cleavage of the peptide from the resin iris-biotech.de.
Carboxyl Group Protection: The carboxyl group is typically protected as an ester, with the methyl ester being implied by the "OME" in this compound. Esterification is a standard procedure, often achieved using methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) google.com. This ester protection is generally stable during peptide coupling but can be cleaved under specific conditions, such as treatment with mild base or acid, depending on the ester type.
Orthogonality: A critical concept in complex synthesis is the use of "orthogonal" protecting groups. This refers to a set of protecting groups that can be removed selectively under different chemical conditions without affecting each other iris-biotech.deorganic-chemistry.orgpeptide.comresearchgate.netmasterorganicchemistry.com. For example, the Fmoc group (base-labile) and the tBu group (acid-labile) are orthogonal, allowing for sequential deprotection and functionalization. This orthogonality is essential for building complex peptide sequences and for regioselective modifications.
Regioselective Functionalization: While not always directly applied to the final this compound structure itself, regioselective functionalization strategies are vital for preparing its precursors. This can involve selective reactions at specific positions of the amino acid or its derivatives. For instance, methods for regioselective bromination of polysaccharide hydroxyl groups have been used to attach amino acid esters, demonstrating control over functionalization sites researchgate.net. Similarly, research into C-H functionalization offers pathways for direct modification of amino acid derivatives mdpi.comthieme-connect.com.
The formation of the hydrochloride salt (HCL) is typically the final step, achieved by treating the free amine with hydrochloric acid, which stabilizes the compound and often improves its handling properties.
Data Table: Common Protecting Groups and Deprotection Conditions in Amino Acid Synthesis
| Protecting Group | Functional Group Protected | Installation Method (Typical) | Removal Conditions (Typical) | Orthogonality (with others) | Key References |
| Fmoc | α-Amino | Fmoc-Cl, Fmoc-OSu | Piperidine (e.g., 20% in DMF) | Orthogonal to acid-labile groups (e.g., tBu, Bn) | iris-biotech.deorganic-chemistry.orgmasterorganicchemistry.com |
| Boc | α-Amino | Boc₂O | TFA (e.g., 95% in DCM) | Orthogonal to base-labile groups (e.g., Fmoc) | iris-biotech.demasterorganicchemistry.com |
| tBu | Hydroxyl (Ser, Thr) | tBuBr, isobutylene/acid | TFA (e.g., 95% in DCM) | Orthogonal to base-labile groups | iris-biotech.de |
| Bn | Hydroxyl, Carboxyl | BnBr, BnCl | H₂/Pd-C (hydrogenolysis) | Orthogonal to acid/base labile groups | iris-biotech.depeptide.com |
| Methyl Ester | Carboxyl | MeOH/SOCl₂ | LiOH, NaOH, or acid hydrolysis | Varies based on other groups | google.com |
Applications of H D Allo Thr Ome Hcl in Advanced Chemical and Biomedical Sciences
Role as a Chiral Building Block in Asymmetric Synthesis
The distinct spatial arrangement of substituents around the chiral centers of H-D-allo-Thr-OMe HCl makes it a highly sought-after precursor in asymmetric synthesis. This field of chemistry is dedicated to the selective synthesis of a single enantiomer of a chiral molecule, a critical aspect in the development of pharmaceuticals and other bioactive compounds where stereochemistry dictates biological activity.
Enantioselective Construction of Complex Organic Molecules
This compound serves as a versatile starting material for the enantioselective synthesis of a wide array of complex organic molecules. Its inherent chirality is transferred to the target molecule, influencing the stereochemical outcome of the synthetic route. Researchers have successfully employed derivatives of D-allothreonine in the synthesis of natural products and their analogues. For instance, the D-allo-threonine framework has been incorporated into the total synthesis of various bioactive compounds, where its specific stereochemistry is crucial for their biological function. The precise control over stereocenters offered by this building block is instrumental in constructing intricate molecular architectures with high enantiopurity.
Diastereoselective Reactions Utilizing the D-allo-Configuration of this compound
The D-allo-configuration of this compound plays a crucial role in directing the stereochemical course of diastereoselective reactions. In such reactions, the existing stereocenters in the D-allothreonine derivative influence the creation of new stereocenters, leading to the preferential formation of one diastereomer over others. This diastereocontrol is a powerful strategy in organic synthesis. For example, the hydroxyl and amino groups of D-allothreonine can be used to chelate to metal catalysts, creating a rigid chiral environment that directs the approach of incoming reagents, thereby dictating the stereochemistry of the newly formed chiral centers. This principle has been applied in aldol (B89426) reactions, alkylations, and other carbon-carbon bond-forming reactions to generate complex molecules with multiple contiguous stereocenters with high diastereoselectivity.
Utilization in Peptide and Peptidomimetic Synthesis
The incorporation of non-natural amino acids like D-allothreonine into peptides and peptidomimetics is a rapidly growing area of research aimed at developing novel therapeutic agents with enhanced properties. This compound is a key reagent in this endeavor, offering a pathway to peptides with altered conformations, increased stability against enzymatic degradation, and unique biological activities.
Solid-Phase Peptide Synthesis (SPPS) Incorporating D-allo-Threonine
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. This compound, after appropriate protection of its amino and hydroxyl groups (e.g., with Fmoc and tert-butyl groups, respectively), can be readily incorporated into peptide chains using standard SPPS protocols. nih.gov The use of D-allothreonine building blocks in SPPS has been instrumental in the synthesis of various bioactive peptides. nih.govnih.gov For example, practical routes for the preparation of (R)-allo-threonine derivatives suitable for Fmoc-SPPS have been developed for the synthesis of cytotoxic marine peptides like callipeltins. nih.gov
Key Protecting Groups in SPPS of D-allo-Threonine
| Functional Group | Common Protecting Group | Deprotection Condition |
|---|---|---|
| α-Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine (B6355638) in DMF |
| Side-Chain Hydroxyl Group | tBu (tert-butyl) | Strong acid (e.g., TFA) |
Solution-Phase Peptide Synthesis Applications of this compound
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or for fragments used in convergent synthesis strategies. This compound can be effectively utilized in solution-phase synthesis. After protection of the amino group, the methyl ester can be saponified to the free carboxylic acid, which can then be coupled with another amino acid ester. Alternatively, the amino group of this compound can be coupled with a protected amino acid. Various coupling reagents can be employed to facilitate the amide bond formation.
Strategies for Minimizing Epimerization and Racemization in Peptide Synthesis
A significant challenge in peptide synthesis, particularly when incorporating non-standard amino acids, is the risk of epimerization (the change in configuration at one of two or more chiral centers) and racemization (the formation of an equal mixture of enantiomers). mdpi.comnih.gov Epimerization can occur at the α-carbon of the activated amino acid during the coupling step. Several strategies are employed to minimize this side reaction when using D-allothreonine derivatives:
Choice of Coupling Reagents: The use of coupling reagents known to suppress racemization, such as those based on phosphonium or uronium salts (e.g., HBTU, HATU) in combination with additives like 1-hydroxybenzotriazole (HOBt) or its derivatives, is crucial.
Reaction Conditions: Performing the coupling reactions at lower temperatures can significantly reduce the rate of epimerization. u-tokyo.ac.jp The choice of solvent also plays a role, with less polar solvents sometimes favoring lower levels of racemization.
Protecting Groups: The nature of the N-terminal protecting group can influence the extent of racemization. For instance, the urethane-based protecting groups like Fmoc and Boc are known to be effective in suppressing racemization compared to other types of protecting groups.
In Situ Activation: Activating the carboxylic acid in the presence of the amine component (in situ activation) can minimize the lifetime of the highly reactive and racemization-prone activated intermediate.
Factors Influencing Epimerization in Peptide Synthesis
| Factor | Influence on Epimerization | Mitigation Strategy |
|---|---|---|
| Coupling Reagent | Can promote oxazolone formation, a key intermediate in racemization. | Use of racemization-suppressing reagents (e.g., HATU, HOBt). |
| Temperature | Higher temperatures increase the rate of epimerization. | Conduct couplings at low temperatures (e.g., 0 °C). |
| Solvent | Polar aprotic solvents can sometimes increase racemization. | Optimization of the solvent system. |
| Base | Excess strong base can promote epimerization. | Use of hindered, non-nucleophilic bases in stoichiometric amounts. |
Macrocyclic Peptide Synthesis and D-allo-Threonine Inclusion
The incorporation of non-natural amino acids, such as D-allo-threonine, into peptide structures is a key strategy in modern medicinal chemistry to enhance pharmacological properties. This compound serves as a readily available chiral building block for the inclusion of the D-allo-threonine moiety into peptide chains. This is particularly relevant in the synthesis of macrocyclic peptides, where the rigid and defined conformations are crucial for biological activity.
The unique stereochemistry of D-allo-threonine influences the conformational preferences of the resulting macrocycle. Studies on cyclic dipeptides, such as cyclo-(L-allothreonine)2, have shown that the side chain orientation is significantly different from its diastereomer, threonine. In cyclo-(L-allo Thr)2, the methyl group is positioned over the diketopiperazine ring, a conformation driven by steric factors. nih.gov This inherent conformational preference of the allothreonine residue can be exploited in the design of larger macrocyclic peptides to stabilize specific secondary structures, such as turns and loops, which are often involved in molecular recognition and binding to biological targets. diva-portal.orgnih.govbakerlab.org
The synthesis of such modified peptides often involves solid-phase peptide synthesis (SPPS), where protected amino acid derivatives like Fmoc-D-allo-Thr(tBu)-OH are sequentially coupled to a growing peptide chain on a solid support. peptide.com The methyl ester of this compound can be utilized in solution-phase peptide synthesis or can be converted to other activated forms for use in SPPS. The inclusion of D-amino acids like D-allo-threonine can also confer resistance to proteolytic degradation, thereby increasing the in vivo stability and bioavailability of the peptide therapeutic.
| Feature | Description | Reference |
| Role of D-allo-Threonine | Induces specific conformational constraints in the peptide backbone. | nih.gov |
| Synthesis Method | Incorporated into peptides via solid-phase or solution-phase synthesis. | peptide.com |
| Advantage of Inclusion | Can enhance proteolytic stability and influence biological activity. | |
| Natural Occurrence | The D-allo-Threonine moiety is found in some natural macrocyclic antibiotics like katanosins. | wikipedia.org |
Contributions to Drug Discovery and Medicinal Chemistry
The distinct structural features of D-allo-threonine and its derivatives, including this compound, have made them valuable components in the design and synthesis of novel therapeutic agents. The unique stereochemistry of the D-allo-threonine moiety allows for precise control over the three-dimensional structure of a molecule, which is critical for its interaction with biological targets. chemimpex.com
Development of Therapeutic Agents with D-allo-Threonine Moieties
D-allo-Threonine serves as a chiral building block in the synthesis of a variety of pharmaceuticals. Its incorporation into a drug candidate can significantly impact its potency, selectivity, and pharmacokinetic profile. The hydroxyl and amino groups of D-allo-threonine provide handles for further chemical modification, allowing for the creation of diverse libraries of compounds for screening.
An example of a therapeutic agent derived from a related compound is LX519290, a derivative of L-allo threonine, which has been investigated for its potential to alleviate atopic dermatitis. nih.gov While this is the L-isomer, it highlights the therapeutic potential of the allo-threonine scaffold. Research in this area often focuses on creating enantiomerically pure compounds, for which this compound is a key starting material. chemimpex.com The development of therapeutic agents with D-allo-threonine moieties is an active area of research, with a focus on metabolic disorders and other conditions where specific stereochemistry is required for optimal therapeutic effect. chemimpex.com
Inhibition of Bacterial Enzymes (e.g., LpxC) by D-allo-Threonine Hydroxamates
A significant application of threonine derivatives in medicinal chemistry is in the development of inhibitors for the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC is a promising strategy for the development of new antibiotics against multidrug-resistant Gram-negative pathogens. nih.govnih.gov
Many potent LpxC inhibitors are based on a threonine hydroxamate scaffold. The hydroxamate group acts as a strong chelator for the catalytic zinc ion in the active site of LpxC, while the threonine backbone provides a framework for positioning other functional groups that interact with the enzyme. nih.govnih.gov The stereochemistry of the threonine moiety is critical for the inhibitory activity.
While many reported LpxC inhibitors are based on L-threonine, the principles of their interaction with the enzyme provide a basis for the design of inhibitors using other stereoisomers like D-allo-threonine. The D-allo-threonine scaffold can be used to explore different binding orientations within the LpxC active site, potentially leading to inhibitors with improved potency, spectrum of activity, or pharmacokinetic properties. The development of novel LpxC inhibitors containing an aryl-group substituted on the threonyl-hydroxamate moiety has been shown to enhance potency. nih.gov This highlights the tunability of the threonine scaffold in designing new antibacterial agents.
| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Structural Feature |
| Threonine Hydroxamates | LpxC | Inhibition of lipopolysaccharide biosynthesis | Zinc chelation by hydroxamate and specific interactions of the threonine backbone |
Exploration in Neuropharmacological Research and Neurodegenerative Diseases
The hydrochloride salt of D-allo-threonine methyl ester is utilized in the field of neuropharmacology, where it can play a role in influencing neurotransmitter pathways. chemimpex.com The presence and roles of D-amino acids in the central nervous system are an expanding area of research. While the specific functions of D-allo-threonine in the brain are not yet fully elucidated, it is known that other D-amino acids can modulate the activity of neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor.
The potential for D-allo-threonine derivatives to have neuroprotective effects is an area of active investigation. Researchers are exploring how these compounds might influence neuronal function and survival, which could have implications for the treatment of neurodegenerative diseases. chemimpex.com The unique stereochemistry of D-allo-threonine allows for the design of specific probes and potential therapeutic agents to investigate and modulate neurological pathways.
Role in Advanced Materials and Bioconjugate Development
Beyond its applications in peptide synthesis and drug discovery, this compound is also employed in the development of advanced materials and bioconjugates. chemimpex.com The amino and hydroxyl functional groups of the D-allo-threonine moiety can be used as points of attachment for polymerization or for conjugation to other molecules.
In the field of materials science, amino acid-based polymers are of interest for their biocompatibility and biodegradability. The incorporation of D-allo-threonine into a polymer backbone can introduce specific stereochemical features that influence the material's properties, such as its secondary structure and its interactions with biological systems.
Biochemical Pathways and Molecular Recognition Involving D Allo Threonine Derivatives
Occurrence and Biosynthesis of D-allo-Threonine in Natural Products
While the standard genetic code dictates the use of 20 L-proteinogenic amino acids in ribosomal protein synthesis, a vast array of natural products contain non-standard D-amino acids. nih.govresearchgate.net D-allo-Threonine, a non-proteinogenic amino acid, is frequently found in these natural compounds, highlighting its importance in the biosphere. nih.govresearchgate.net Its synthesis occurs through two primary biosynthetic routes: Non-Ribosomal Peptide Synthesis (NRPS) and as a component of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs).
Non-Ribosomal Peptide Synthesis (NRPS) Pathways
Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that act as templates and biosynthetic machinery for the production of a wide range of peptide-based secondary metabolites. nih.govoup.com These peptides often exhibit significant structural diversity due to the incorporation of nonproteinogenic amino acids, including D-isomers. nih.gov
The modular nature of NRPSs allows for the specific selection and activation of amino acid substrates. biorxiv.org Each elongation module typically contains a condensation (C) domain, an adenylation (A) domain for substrate selection and activation, and a thiolation (T) or peptidyl carrier protein (PCP) domain that covalently binds the growing peptide chain. oup.combiorxiv.org The incorporation of D-amino acids is often facilitated by an epimerase (E) domain, which isomerizes the L-amino acid precursor bound to the PCP domain. rsc.orgnih.gov The subsequent condensation domain then selectively incorporates the D-aminoacyl or D-peptidyl intermediate into the growing peptide chain. rsc.orgnih.gov
While specific NRPS pathways leading to the direct incorporation of D-allo-Threonine are a subject of ongoing research, the general mechanism provides a framework for its inclusion in natural products. For instance, in the biosynthesis of lipothrenins by Streptomyces aureus, an epimerase is involved in the conversion of L-Threonine to D-allo-Threonine. acs.org
Table 1: Key Domains in Non-Ribosomal Peptide Synthesis (NRPS)
| Domain | Function |
|---|---|
| Adenylation (A) | Selects and activates a specific amino acid using ATP. |
| Thiolation (T/PCP) | Covalently binds the activated amino acid to the NRPS. |
| Condensation (C) | Catalyzes the formation of a peptide bond. |
| Epimerase (E) | Converts an L-amino acid to its D-epimer. |
| Thioesterase (TE) | Releases the final peptide product from the NRPS. |
Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Containing D-allo-Threonine
RiPPs represent another major pathway for the introduction of D-amino acids into natural products. researchgate.net In this process, a precursor peptide is first synthesized by the ribosome and subsequently undergoes extensive enzymatic modifications. wikipedia.org These modifications can include dehydration, cyclization, and epimerization, leading to a diverse array of final structures. wikipedia.orgpnas.org
A notable example is the biosynthesis of the GRC subfamily of RiPPs in Streptococcus pneumoniae. nsf.gov In this pathway, a radical S-adenosylmethionine (RaS) enzyme, GrcC, selectively epimerizes the β-carbon of a threonine residue within the precursor peptide to generate L-allo-Threonine. nsf.gov While this example illustrates the formation of L-allo-Threonine, similar enzymatic machinery could be responsible for the formation of D-allo-Threonine in other RiPPs. Another class of rSAM epimerases, first identified in Bacillus subtilis, is responsible for installing D-allo-Isoleucine and D-Valine in the YygF precursor protein. rsc.orgnih.gov
The conversion of L-serine or L-threonine to D-alanine or D-aminobutyric acid, respectively, has been observed in several RiPPs and occurs through a process of dehydration followed by reduction. researchgate.net
Molecular Interactions and Ligand Binding Mechanisms of D-allo-Threonine Containing Compoundsacs.org
The specific three-dimensional arrangement of atoms in D-allo-Threonine and its derivatives is crucial for their biological activity, influencing how they interact with molecular targets such as receptors and enzymes. chemimpex.com
Induced Fit and Conformational Selection Models in Receptor Binding
The binding of a ligand to a receptor is a dynamic process that can be described by two primary models: induced fit and conformational selection.
Induced Fit: In this model, the initial interaction between a ligand and a receptor is not perfect. The binding of the ligand induces a conformational change in the receptor, leading to a more complementary and stable complex. nih.govnih.gov
Conformational Selection: This model posits that a receptor exists in an ensemble of different conformations, some of which are capable of binding the ligand. The ligand then selectively binds to its preferred conformation, shifting the equilibrium of the receptor population towards the bound state. nih.govnih.gov
It is now widely accepted that these two models are not mutually exclusive and that binding events often involve elements of both, with an initial conformational selection followed by a conformational adjustment or induced fit. nih.gov The binding of D-allo-Threonine-containing compounds to their biological targets likely involves these complex dynamic processes. For example, studies on L-threonine-3-dehydrogenase have shown that the binding of substrates and inhibitors can induce significant conformational changes in the enzyme. ucl.ac.uk
Stereochemical Influence on Ligand-Target Recognition in Biological Systems
Stereochemistry plays a paramount role in the specificity of ligand-target interactions. The precise spatial arrangement of functional groups in a molecule determines its ability to fit into a binding site and form the necessary non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. anl.gov
D-allo-Threonine has two chiral centers, at the alpha and beta carbons, giving rise to four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. wikipedia.orgwikipedia.org The unique stereochemistry of D-allo-Threonine ((2R,3R) configuration) distinguishes it from its diastereomer D-threonine ((2R,3S) configuration). wikipedia.org This difference in the spatial orientation of the hydroxyl and amino groups can have a profound impact on how a molecule containing this residue interacts with its biological target.
The presence of D-amino acids in peptides can confer resistance to proteolytic degradation and impose specific conformational constraints that are essential for biological activity. rsc.orgnih.gov In many cases, the biological activity of a peptide containing a D-amino acid is completely different from its all-L synthetic counterpart. nih.govresearchgate.net For instance, in the "head-to-side-chain" cyclodepsipeptides produced by marine sponges, the β-hydroxy-α-amino acid at the branching point frequently has a D-allo configuration, with D-allo-Threonine being the most common. ub.edu
Enzymatic Transformations of D-allo-Threonine and its Derivatives in Biological Systems
D-allo-Threonine and its derivatives can be substrates for various enzymes, leading to their metabolism or incorporation into larger molecules. Threonine aldolases, for example, are enzymes that catalyze the reversible cleavage of threonine isomers into glycine (B1666218) and an aldehyde. While some threonine aldolases are specific for the erythro isomer (threonine), others can act on the threo isomer (allothreonine). oatext.com For instance, L-threonine aldolase (B8822740) can cleave L-allothreonine to glycine and acetaldehyde (B116499).
Furthermore, amino acid racemases can interconvert different stereoisomers of threonine. The amino acid racemase AArac12996 from Pseudomonas putida can isomerize L-threonine to D-allo-threonine. uni-duesseldorf.degoogle.com This enzymatic transformation is a key step in a process to produce valuable chiral allo-threonine from the less expensive starting material, threonine. uni-duesseldorf.de The process involves the enzymatic isomerization followed by the crystallization of the less soluble allo-threonine to achieve efficient product separation. uni-duesseldorf.de
In some bacteria, D-allothreonine is a component of peptido-lipids. nih.gov Additionally, significant amounts of D-allo-Threonine have been found in the brain and urine of mammals, suggesting it plays a role in mammalian physiology, although L-allo-Threonine was not detected. researchgate.net
Threonine Aldolase Activity and Stereospecificity
Threonine aldolases (TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible retro-aldol cleavage of threonine into glycine and acetaldehyde. nih.govtandfonline.com These enzymes are pivotal in threonine metabolism and have garnered interest as biocatalysts for creating valuable β-hydroxy-α-amino acids due to their ability to facilitate asymmetric carbon-carbon bond formation. nih.gov TAs are widespread in nature and can be categorized based on their stereospecificity for the α-carbon (L- or D-specific) and the β-carbon (threo or allo-specific) of the substrate. nih.govtandfonline.com
D-threonine aldolase (D-TA), classified under EC 4.1.2.42, specifically catalyzes the reversible cleavage of D-threonine and D-allo-threonine to produce glycine and acetaldehyde. genome.jpuniprot.org The enzyme isolated from Arthrobacter sp. DK-38, for instance, acts on both D-threonine and D-allo-threonine. genome.jpuniprot.org This reaction's reversibility means the enzyme can also synthesize these D-isomers from glycine and acetaldehyde, and notably, can facilitate the interconversion between D-threonine and D-allo-threonine. genome.jp Research on various aerobic bacteria has identified different groups of threonine aldolases based on their substrate specificity for the four isomers of threonine. tandfonline.comoup.com In many cases, the enzyme activities toward D-allo-threonine and D-threonine are inhibited by the metal chelator EDTA, indicating the participation of a divalent metal cation (like Co²⁺, Ni²⁺, or Mn²⁺) in the D-specific aldolase reaction. tandfonline.comgenome.jpoup.com
Conversely, L-threonine aldolases (L-TAs) show specificity for L-threonine and L-allo-threonine. nih.gov Some L-TAs are designated as low-specificity (EC 4.1.2.48) because they can act on both L-threonine and L-allo-threonine, catalyzing their cleavage to glycine and acetaldehyde. wikipedia.org The stereoselectivity at the β-carbon is a key characteristic, with some enzymes showing high specificity for the allo configuration while others are less selective. nih.gov For example, a D-threonine aldolase from Delftia sp. RIT313 showed high activity in the aldol (B89426) addition of glycine and acetaldehyde to form D-threonine and/or D-allo-threonine. rsc.org
Table 1: Characteristics of Threonine Aldolases Acting on Threonine Isomers
| Enzyme | EC Number | Typical Substrate(s) | Products | Cofactors/Requirements | Key Characteristics | Source Reference(s) |
|---|---|---|---|---|---|---|
| D-Threonine Aldolase (D-TA) | 4.1.2.42 | D-Threonine, D-allo-Threonine | Glycine + Acetaldehyde | Pyridoxal-5'-phosphate (PLP), Divalent Metal Cations (e.g., Co²⁺, Mg²⁺) | Catalyzes reversible cleavage; can interconvert D-threonine and D-allo-threonine. | genome.jpuniprot.org |
| L-allo-Threonine Aldolase | N/A | L-allo-Threonine | Glycine + Acetaldehyde | PLP | Specific for the L-allo isomer. | tandfonline.comontosight.ai |
| Low-specificity L-Threonine Aldolase | 4.1.2.48 | L-Threonine, L-allo-Threonine | Glycine + Acetaldehyde | PLP | Acts on both L-threonine and L-allo-threonine. | wikipedia.org |
| D-TA from Arthrobacter sp. DK-38 | 4.1.2.42 | D-Threonine, D-allo-Threonine, D-β-phenylserine | Glycine + Corresponding Aldehyde | PLP, Metal Ions | Inhibited by hydroxylamine (B1172632) and EDTA. | tandfonline.comuniprot.org |
Role of Epimerase and Racemase Enzymes in D-amino Acid Metabolism
While L-amino acids are the primary building blocks for proteins synthesized by ribosomes, D-amino acids play significant and diverse roles in biology. frontiersin.orgbiopharmaspec.comnih.gov They are key components of the peptidoglycan in bacterial cell walls, act as signaling molecules, and are found in certain peptides with enhanced stability and activity. frontiersin.orgnih.govnih.govwikipedia.org The production of D-amino acids from their L-counterparts is primarily catalyzed by a class of isomerase enzymes known as amino acid racemases. ontosight.aiumu.sewikipedia.org
Amino acid racemases (EC 5.1.1.10) facilitate the interconversion between L- and D-enantiomers of an amino acid. ontosight.aiwikipedia.org These enzymes are categorized into two main families based on their requirement for the cofactor pyridoxal (B1214274) 5'-phosphate (PLP): PLP-dependent and PLP-independent racemases. pnas.orgosti.gov PLP-dependent racemases are found in both bacteria and eukaryotes, while PLP-independent ones are more common in bacteria. pnas.orgosti.gov
Epimerases are closely related enzymes that catalyze the inversion of stereochemistry at one of two or more chiral centers in a molecule. ontosight.ai In the context of threonine, which has two chiral centers (at the α and β carbons), an epimerase could convert D-threonine to D-allo-threonine. As noted previously, D-threonine aldolase can catalyze this specific interconversion, demonstrating an epimerase-like activity in addition to its primary aldolase function. genome.jp This dual functionality highlights the complex and efficient nature of enzymatic pathways in D-amino acid metabolism. The presence of these enzymes is critical for providing the necessary D-amino acid building blocks for various biological processes, including cell wall synthesis in bacteria and neurotransmission. ontosight.aiumu.se
Table 2: Enzyme Classes in D-Amino Acid Metabolism
| Enzyme Class | General Function | Example Reaction | Cofactor Dependence | Biological Significance | Source Reference(s) |
|---|---|---|---|---|---|
| Amino Acid Racemase | Interconverts L- and D-enantiomers of an amino acid. | L-Alanine ⇌ D-Alanine | PLP-dependent or PLP-independent | Produces D-amino acids for peptidoglycan synthesis, signaling, and biofilm regulation. | ontosight.aiumu.sepnas.orgosti.gov |
| Epimerase | Inverts the stereochemistry at one chiral center in a molecule with multiple chiral centers. | Diaminopimelate (DAP) Epimerase in Lysine biosynthesis. | Varies (e.g., DAP epimerase is PLP-independent) | Essential for synthesizing specific stereoisomers required for metabolic pathways. | ontosight.aipnas.orgosti.gov |
| D-Threonine Aldolase (with epimerase activity) | Catalyzes the interconversion of epimers. | D-Threonine ⇌ D-allo-Threonine | PLP-dependent | Provides substrate flexibility and allows for the formation of different diastereomers. | genome.jp |
Contributions to Defective Ribosome Products (DRiPs) and HLA Peptidome
The immune system continuously monitors the intracellular environment for signs of infection or malignancy by surveying a vast array of peptides presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, also known as Human Leukocyte Antigens (HLA) in humans. uconn.edugoogle.com The collection of peptides presented by HLA molecules is termed the HLA peptidome. pnas.orgnih.gov
A significant portion of the HLA peptidome is derived from what are known as Defective Ribosome Products (DRiPs). uconn.edupnas.org DRiPs are newly synthesized polypeptides that are rapidly degraded due to errors in transcription, translation, or folding, or because they are subunits of protein complexes that are produced in excess and fail to assemble correctly. pnas.orgnih.gov These nascent proteins have very short half-lives, often just minutes, compared to mature, functional proteins ("retirees") which can have half-lives of many hours. uconn.edu The rapid degradation of DRiPs provides a constant and immediate source of peptides for HLA class I presentation, enabling the immune system to detect virally infected or cancerous cells very quickly. uconn.edupnas.org
Studies using dynamic stable isotope labeling by amino acids in cell culture (dynamic-SILAC) have confirmed that DRiPs are a major source of the HLA peptidome. pnas.orgnih.gov These experiments define DRiPs as HLA peptides that appear in their heavy isotope-labeled form more rapidly than their source proteins, indicating they originate from newly synthesized and quickly degraded proteins. pnas.org Certain groups of proteins, such as ribosomal proteins and the T-complex protein 1 (TCP-1) chaperonin complex, are disproportionately large contributors to the DRiP-derived peptidome, likely because their subunits are prone to misassembly. pnas.orgnih.gov
It is important to note that the peptides derived from DRiPs are generated from ribosomally synthesized proteins, which are composed exclusively of L-amino acids. frontiersin.orgnih.gov The incorporation of D-amino acids into peptides or proteins is not a ribosomal process. frontiersin.org Instead, it occurs through post-translational modification of L-amino acid residues by enzymes like isomerases or through synthesis by non-ribosomal peptide synthetases. nih.govresearchgate.net Therefore, while DRiPs are a critical source of antigens for immune surveillance, the presence of a D-amino acid like D-allo-threonine in a peptide would signify a post-ribosomal modification event, a distinct mechanism that adds another layer of molecular diversity to cellular components. researchgate.netnih.gov
Table 3: Key Research Findings on DRiPs and the HLA Peptidome
| Finding | Methodology | Implication | Source Reference(s) |
|---|---|---|---|
| DRiPs are a significant source of HLA class I peptides. | Dynamic SILAC and quantitative proteomics/peptidomics. | Provides a mechanism for rapid immune surveillance of newly synthesized proteins. | pnas.orgnih.gov |
| DRiPs are defined as HLA peptides synthesized faster than their mature source proteins. | Kinetic analysis using stable isotope labeling. | Allows for the experimental distinction between peptides from rapidly degraded proteins versus those from the turnover of mature proteins. | uconn.edupnas.org |
| Subunits of large protein complexes are a major source of DRiPs. | Proteomic analysis of the HLA peptidome and its source proteome. | Suggests that misassembled or surplus subunits are a primary origin for DRiP-derived peptides. | pnas.orgnih.gov |
| The DRiP hypothesis explains the rapid presentation of viral peptides. | Kinetic analysis of viral antigen presentation. | The immune system can respond to viral infections before viral proteins accumulate to high levels. | uconn.edu |
Chemical Derivatization Strategies and Functionalization of H D Allo Thr Ome Hcl for Research Purposes
Chemical Modifications for Enhanced Reactivity and Selectivity in Organic Reactions
The inherent functionalities of H-D-allo-Thr-OMe HCl can be chemically modified to tune its reactivity and achieve selectivity in subsequent synthetic steps. The methyl ester, for instance, protects the carboxylic acid, allowing the free amine to be selectively acylated or otherwise modified.
One key strategy involves the temporary protection of the side-chain hydroxyl group, often as a tert-butyl (tBu) ether. researchgate.net This modification prevents the hydroxyl group from participating in unwanted side reactions during peptide coupling or other transformations targeting the amine terminus. The tBu ether is stable under the basic conditions used to remove Fmoc protecting groups but can be cleaved with strong acid, making it an excellent choice for achieving selective reactions. iris-biotech.de
Furthermore, the reactivity of the side-chain hydroxyl group can be leveraged for stereochemical inversion. For example, treatment of a protected D-allothreonine derivative with thionyl chloride can induce an intramolecular cyclization to form an oxazoline (B21484) intermediate. Subsequent hydrolysis of this intermediate proceeds with an inversion of configuration at the hydroxyl-bearing carbon, providing a pathway to D-threonine derivatives. google.com This transformation highlights how targeted chemical modification can be used to access different stereoisomers.
These modifications are crucial for incorporating D-allothreonine into larger molecules with precision, ensuring that reactions occur at the desired position and without unintended structural changes.
Introduction of Orthogonal Protecting Groups for Complex Molecular Assembly
The construction of complex molecules like peptides, glycopeptides, and other bioactive compounds requires a sophisticated strategy of temporary and permanent protecting groups. nih.gov Orthogonality is a key concept where specific protecting groups can be removed under distinct conditions without affecting others in the molecule. thieme-connect.de this compound serves as a scaffold for the introduction of such groups, enabling its use in multi-step syntheses, particularly Solid-Phase Peptide Synthesis (SPPS).
The primary amine and the side-chain hydroxyl group of D-allothreonine can be masked with a pair of orthogonal protecting groups. A common strategy in modern peptide chemistry is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butyl (tBu) group for the hydroxyl side chain. iris-biotech.de This combination, as seen in the building block Fmoc-D-alloThr(tBu)-OH, allows for the selective deprotection of the amine with a base (e.g., piperidine) to enable peptide chain elongation, while the tBu group remains intact. researchgate.netiris-biotech.de The tBu group is then removed during the final acid cleavage step from the solid support. creative-peptides.com
Other protecting group strategies offer alternative orthogonal schemes. The Allyloxycarbonyl (Alloc) group, for example, is stable to both the acidic and basic conditions used for tBu and Fmoc removal, respectively, but can be selectively cleaved using a palladium(0) catalyst. sigmaaldrich.com This expands the synthetic possibilities, allowing for site-specific modifications, such as side-chain cyclization or branching, while the rest of the molecule remains protected.
The following table summarizes several orthogonal protecting groups relevant for the functionalization of D-allothreonine derivatives:
| Protecting Group | Abbreviation | Protected Group(s) | Cleavage Conditions | Orthogonal To |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amine | Base (e.g., 20% Piperidine (B6355638) in DMF) | tBu, Boc, Alloc, Trt |
| tert-Butoxycarbonyl | Boc | α-Amine | Strong Acid (e.g., TFA, HF) | Fmoc, Alloc |
| tert-Butyl | tBu | Hydroxyl, Carboxyl | Strong Acid (e.g., TFA) | Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Amine, Hydroxyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, tBu, Boc |
| p-Nitrobenzyloxycarbonyl | pNZ | α-Amine | Reduction (e.g., SnCl₂) | Fmoc, Boc, Alloc |
This table is generated based on data from multiple sources. iris-biotech.decreative-peptides.comsigmaaldrich.comub.edu
Development of Bioconjugatable Derivatives for Probe and Labeling Applications
To utilize D-allothreonine-containing molecules as probes or for labeling applications in biological systems, they must be derivatized with a "bioorthogonal" handle. This handle is a functional group that is inert to the complex environment of a living cell but can react selectively with a complementary partner. nih.gov
Starting from this compound, bioconjugatable derivatives can be synthesized by introducing functionalities such as azides or alkynes. These groups are the cornerstone of "click chemistry" and are absent in most biological systems, thus ensuring high specificity. nih.gov
A common strategy involves modifying the side-chain hydroxyl group. For instance, after protecting the amine group, the hydroxyl function can be converted into an azido (B1232118) group. This can be achieved through a two-step process: activation of the alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) salt like sodium azide. Alternatively, a Mitsunobu reaction can provide a more direct route. The resulting azido-D-allothreonine derivative can then be incorporated into a peptide or other molecule, which can subsequently be conjugated to a probe (e.g., a fluorescent dye) that bears a complementary alkyne group.
Click Chemistry Applications with D-allo-Threonine Analogues
Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for bioconjugation. mdpi.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. iris-biotech.de D-allo-threonine analogues equipped with either an azide or an alkyne are valuable reagents for these applications.
An alkyne-containing analogue, such as an O-propargyl-D-allothreonine derivative, can be synthesized by reacting the side-chain hydroxyl group of a protected D-allothreonine with propargyl bromide. This building block can then be used in SPPS. iris-biotech.de Once the peptide is synthesized, the terminal alkyne on the D-allothreonine side chain serves as a handle for conjugation. For example, a peptide containing this analogue can be "clicked" onto a surface functionalized with azides or linked to an azide-modified imaging agent for in vivo tracking. mdpi.com
For applications in living systems where the copper catalyst's toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is used. nih.gov This reaction involves a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. nih.gov Therefore, a peptide containing an azido-D-allothreonine derivative can be selectively labeled within a cellular context by administering a cyclooctyne-bearing probe.
The table below outlines key click chemistry reactions applicable to functionalized D-allo-threonine analogues:
| Reaction Name | Reacting Groups | Catalyst | Key Features |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) | High efficiency, forms 1,4-disubstituted triazole. iris-biotech.de |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne + Azide | None (Copper-free) | Bioorthogonal, suitable for live-cell labeling. nih.gov |
| Thiol-ene Reaction | Thiol + Alkene | Radical Initiator (e.g., light) | Forms stable thioether linkage. nih.gov |
This table is generated based on data from multiple sources. nih.goviris-biotech.de
Advanced Analytical Characterization Techniques for H D Allo Thr Ome Hcl and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of amino acid derivatives. It is instrumental in separating complex mixtures and assessing the purity of compounds like H-D-allo-Thr-OMe HCl. rsc.org Given that threonine possesses two chiral centers, it can exist as four distinct stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. jst.go.jp HPLC methods are crucial for resolving these isomers and ensuring the enantiomeric and diastereomeric purity of the target compound.
The separation of enantiomers, which are non-superimposable mirror images, necessitates a chiral environment. In HPLC, this is achieved through the use of chiral stationary phases (CSPs). These phases create transient diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation. iapc-obp.com
For amino acid derivatives like this compound, several types of CSPs have proven effective:
Pirkle-type phases: These are based on the principle of forming hydrogen bonds, π-π interactions, and dipole-dipole interactions.
Cyclodextrin-based phases: These CSPs, such as CYCLOBOND I 2000 RN, separate enantiomers based on inclusion complexation. sigmaaldrich.com
Macrocyclic antibiotic phases: CSPs like vancomycin (B549263) and teicoplanin phases (e.g., CHIROBIOTIC T) are broadly applicable for the chiral separation of amino acids. sigmaaldrich.comresearchgate.net
Ligand-exchange chromatography: This technique involves a CSP coated with a chiral ligand, which forms diastereomeric complexes with the analyte in the presence of a metal ion. chemistrydocs.com
The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation of threonine stereoisomers. oup.com The enantiomeric purity of this compound can be precisely quantified by comparing the peak areas of the D- and L-allo enantiomers.
Table 1: Chiral Stationary Phases for Amino Acid Derivative Separation
| CSP Type | Principle of Separation | Applicable to |
|---|---|---|
| Pirkle-type | Hydrogen bonding, π-π interactions, dipole stacking | N-derivatized amino acid esters |
| Cyclodextrin-based | Inclusion complexation | Aromatic and N-acylated amino acids |
| Macrocyclic Antibiotics | Hydrogen bonding, ionic interactions, inclusion | Underivatized and derivatized amino acids |
| Ligand-Exchange | Diastereomeric metal complex formation | Free amino acids and their esters |
To enhance the sensitivity and selectivity of HPLC analysis, especially for trace amounts of amino acids, pre-column derivatization with a fluorescent reagent is a widely adopted strategy. academicjournals.org Since amino acids and their simple esters like this compound lack a native chromophore or fluorophore, derivatization attaches a fluorescent tag to the molecule, making it easily detectable. mdpi.com
Commonly used fluorescent derivatizing agents for amino acids include:
O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.com
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield stable, fluorescent derivatives. actascientific.com
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A highly sensitive reagent used for the determination of four threonine isomers in mammalian tissues. researchgate.net
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent): A chiral derivatizing agent that forms diastereomers, which can then be separated on a standard reversed-phase column. nih.gov
This approach not only improves detection limits, often reaching the femtomole level, but can also aid in the chiral resolution of stereoisomers. researchgate.netresearchgate.net For instance, derivatization with a chiral reagent like FDAA creates diastereomeric pairs that are separable on achiral stationary phases. nih.gov
Table 2: Common Fluorescent Derivatization Reagents for Amino Acid Analysis
| Reagent | Target Functional Group | Detection Wavelengths (Ex/Em, nm) | Key Features |
|---|---|---|---|
| OPA | Primary amines | ~340 / ~450 | Fast reaction at room temperature, but derivatives can be unstable. |
| FMOC-Cl | Primary & Secondary amines | ~265 / ~315 | Forms stable derivatives. |
| NBD-F | Primary & Secondary amines | ~470 / ~530 | High sensitivity, requires heating for reaction. mdpi.com |
| FDAA | Primary amines | UV detection (~340 nm) | Chiral reagent, allows separation of enantiomers on achiral columns. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and conformational analysis of this compound. google.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
For D-allothreonine methyl ester hydrochloride, characteristic signals in the ¹H NMR spectrum are expected for the methyl ester protons, the α-proton, the β-proton, and the methyl group protons of the side chain. google.com Similarly, the ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon, the α- and β-carbons, the ester methyl carbon, and the side-chain methyl carbon. chemicalbook.comnih.gov
A patent for the synthesis of D-threonine provides ¹H NMR data for D-allothreonine methyl ester hydrochloride in MeOD as: δ 4.26 (d, J=6.6Hz, 1H), 4.09 (d, J=3.5Hz, 1H), 3.85 (s, 3H), 1.27 (d, J=6.6Hz, 3H). google.com These shifts correspond to the β-proton, α-proton, ester methyl protons, and the Cγ methyl protons, respectively.
Furthermore, NMR coupling constants (J-values) and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the molecule's preferred conformation in solution. researchgate.net Studies on related cyclic dipeptides of threonine and allo-threonine have shown that steric factors largely determine the favored side-chain conformation. researchgate.net
Table 3: Representative NMR Data for Threonine Derivatives
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|---|
| ¹H | D-allothreonine methyl ester HCl google.com | MeOD | 4.26 (d), 4.09 (d), 3.85 (s), 1.27 (d) |
| ¹H | L-allo-threonine chemicalbook.com | D₂O | 4.358 (d), 3.848 (d), 1.216 (d) |
| ¹³C | N-Tr-L-allo-threonine methyl ester cdnsciencepub.com | CDCl₃ | 173.0, 145.6, 128.8, 127.9, 127.8, 127.2, 126.5, 79.0, 69.8, 61.0, 51.4, 19.5 |
| ¹³C | D-Threonine chemicalbook.com | D₂O | 174.49, 67.92, 60.10, 20.61 |
Note: Chemical shifts are highly dependent on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation, Peptide Sequencing, and Metabolite Identification
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to obtain structural information through fragmentation analysis. google.com Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids and peptides, which typically produces a protonated molecular ion [M+H]⁺. For this compound (C₅H₁₁NO₃·HCl), the free base has a molecular weight of 133.15 g/mol , and its protonated form [M+H]⁺ would be observed at an m/z of 134. google.com
Tandem mass spectrometry (MS/MS) is crucial for peptide sequencing. researchgate.net When a peptide containing a threonine methyl ester residue is subjected to collision-induced dissociation (CID), it produces a series of fragment ions (e.g., b- and y-ions). sc.edu The mass difference between consecutive ions in a series allows for the determination of the amino acid sequence. The presence of the methyl ester group on the C-terminus can be identified by a characteristic shift in the mass of the fragment ions containing the C-terminus. sc.edupnas.org
Furthermore, MS is invaluable for metabolite identification. When studying the metabolic fate of a compound, MS can detect and identify metabolites by tracking the mass of the parent compound and its modified forms in biological samples. chemimpex.com
Table 4: Mass Spectrometry Data for Threonine Derivatives
| Compound | Technique | Ionization Mode | Observed m/z | Interpretation |
|---|---|---|---|---|
| D-allothreonine methyl ester google.com | ESI-MS | Positive | 134 | [M+H]⁺ |
| L-allo-Threonine massbank.eu | LC-ESI-QTOF | Positive | 120.0661 | [M+H]⁺ |
| N-Tr-L-allo-threonine methyl ester cdnsciencepub.com | HR-ESI-MS | Positive | - | - |
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an essential technique for studying the chirality and secondary structure of molecules. nih.gov Since this compound is a chiral molecule, it will exhibit a characteristic CD spectrum.
CD spectroscopy is particularly useful for analyzing the conformation of peptides and proteins containing threonine derivatives. acs.org The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) can reveal the presence of secondary structural elements like α-helices, β-sheets, and random coils. jst.go.jp
Studies on threonine-containing peptides have shown that the CD signal can be sensitive to the local conformation around the chiral centers. rsc.org For example, the CD exciton (B1674681) chirality method, which involves introducing a chromophore into the molecule, has been used to determine the absolute configuration of threonine derivatives by correlating the sign of the CD signal with a preferred conformation. nih.govacs.org Time-resolved CD has also been used to monitor chiral amplification during the crystallization of threonine, demonstrating the technique's utility in studying dynamic stereochemical processes. researchgate.net
Future Directions and Emerging Research Avenues for H D Allo Thr Ome Hcl
Integration in Complex Supramolecular Assemblies and Self-Assembling Systems
Amino acids and their derivatives are increasingly recognized for their ability to self-assemble into ordered nanostructures and soft materials, driven by various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions doaj.orgresearchgate.netmdpi.comsemanticscholar.org. D-allo-Threonine derivatives, including H-D-ALLO-THR-OME HCL, present unique opportunities for integration into such systems. The specific stereochemistry of D-allo-Threonine can influence the resulting supramolecular architecture and properties compared to other threonine isomers benchchem.comnih.gov. Future research could focus on designing this compound-based molecules that self-assemble into hydrogels, micelles, or nanofibers for applications in drug delivery, tissue engineering, or biomaterials. Understanding the precise self-assembly mechanisms driven by the ester and hydrochloride functionalities, alongside the amino acid backbone, will be crucial. For instance, studies on other amino acid derivatives have shown that modifications can lead to tunable self-assembly behaviors, forming structures with specific mechanical or optical properties doaj.orgresearchgate.netmdpi.comsemanticscholar.org.
High-Throughput Screening of D-allo-Threonine Libraries for Novel Bioactive Compounds
The development of large, diverse libraries of amino acids and their derivatives is fundamental for high-throughput screening (HTS) in drug discovery medchemexpress.comamericanpharmaceuticalreview.comnih.govacs.orgepsilon-mol.co.jp. Libraries incorporating D-allo-Threonine, including modified forms like this compound, could yield novel bioactive compounds. These libraries can be synthesized using combinatorial chemistry approaches, such as the "one-bead one-compound" (OBOC) method, and then screened against various biological targets nih.govacs.org. Future directions involve creating focused libraries of D-allo-Threonine derivatives with systematic modifications at the ester or amine groups, or incorporating them into peptide scaffolds. Screening these libraries could identify lead compounds for therapeutic areas such as metabolic disorders, neurodegenerative diseases, or infectious agents, leveraging the unique stereochemistry of D-allo-Threonine to achieve specificity and efficacy chemimpex.com.
Computational Chemistry and Molecular Dynamics Simulations of D-allo-Threonine Systems
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the behavior of molecules at the atomic level, predicting their conformational landscapes, and elucidating interaction mechanisms nih.govscirp.orgaip.orgoup.comresearchgate.netrsc.orgacs.orglibretexts.org. For this compound and related D-allo-Threonine derivatives, MD simulations can provide critical insights into their conformational propensities, stability, and interactions within complex biological environments or self-assembled structures nih.govoup.comresearchgate.netresearchgate.net. Research could focus on simulating the behavior of this compound in various solvents, its interaction with target proteins, or its role in peptide secondary structure formation. Such studies are essential for rational design, predicting how the specific stereochemistry and functional groups of D-allo-Threonine derivatives influence their properties and potential applications. For example, MD simulations have been used to study the conformational preferences of D-amino acids, revealing that their propensities can be inverse to their L-enantiomers and that side-chain chirality significantly impacts backbone sampling nih.govoup.comresearchgate.netresearchgate.net.
Translational Research Prospects of this compound-Derived Agents in Preclinical Development
The unique structural features of D-allo-Threonine derivatives, including their enhanced stability and chirality, position them as promising candidates for preclinical drug development. This compound can serve as a key intermediate or a direct component in the synthesis of peptide-based therapeutics. Research is exploring the incorporation of D-amino acids, including D-allo-Threonine, into peptides to improve their pharmacological profiles, such as increased resistance to enzymatic degradation, enhanced membrane permeability, and improved binding affinity to target receptors benchchem.commdpi.commdpi.com. Future translational research could involve the synthesis of novel peptide analogs incorporating this compound to target specific diseases, such as metabolic disorders or neurodegenerative conditions, as suggested by its role in peptide synthesis for therapeutic agents chemimpex.com. Furthermore, its potential as a building block for chiral drugs, where stereochemistry is critical for efficacy and safety, is a significant area for preclinical investigation chemimpex.combenchchem.com.
Compound List:
this compound (H-D-allo-Threonine methyl ester hydrochloride)
D-allo-Threonine
L-Threonine
D-Threonine
L-allo-Threonine
Fmoc-d-allo-thr(tbu)-oh (Fmoc-D-Allo-Threonine (tert-butyl ester))
Fmoc-O-tert-butyl-D-allo-threonine
D-Threonine methyl ester hydrochloride
Q & A
Q. How can the structural configuration of H-D-ALLO-THR-OME HCl be determined experimentally?
To confirm the stereochemical configuration and molecular structure, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, X-ray crystallography for absolute configuration, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For NMR analysis, dissolve the compound in deuterated solvents (e.g., D₂O or DMSO-d₆) and compare chemical shifts with literature data for analogous threonine derivatives. Ensure purity via HPLC prior to analysis .
Q. What analytical methods are suitable for validating the purity of this compound?
Use reverse-phase HPLC with UV detection (e.g., 210 nm for peptide bonds) and a C18 column. Validate method parameters (mobile phase: acetonitrile/water with 0.1% TFA; flow rate: 1 mL/min). Complement with LC-MS to confirm molecular ion peaks. For quantification, prepare a calibration curve using a certified reference standard. Document impurities ≥0.1% as per ICH guidelines .
Q. How should researchers conduct a systematic literature review on this compound?
Follow the PICO framework (Population: target organisms/cells; Intervention: compound; Comparison: analogs; Outcome: efficacy/toxicity). Search databases like PubMed, SciFinder, and Web of Science using keywords: “this compound,” “threonine derivatives,” and “stereochemical synthesis.” Exclude non-peer-reviewed sources (e.g., ). Use citation management tools (Zotero, EndNote) and prioritize studies with rigorous experimental designs .
Advanced Research Questions
Q. How can contradictory data in stability studies of this compound be resolved?
Apply statistical tools (ANOVA, PCA) to identify outliers and assess batch-to-batch variability. Investigate environmental factors (pH, temperature, light exposure) using accelerated stability testing (ICH Q1A). Cross-validate results with orthogonal methods: compare HPLC purity data with Karl Fischer titration (moisture content) and DSC (thermal degradation). Replicate experiments under controlled conditions and document deviations in SOPs .
Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?
Use a crossover design with Sprague-Dawley rats (n ≥ 6/group) to assess bioavailability. Administer intravenous (IV) and oral doses, collecting plasma samples at 0, 15, 30, 60, 120, and 240 minutes. Quantify compound levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). Include a control group receiving saline. Address ethical compliance (IACUC approval) and randomization .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT) and target protein PDB files (e.g., enzymes in amino acid metabolism). Validate binding poses with molecular dynamics (MD) simulations (GROMACS). Analyze hydrogen bonding, hydrophobic interactions, and binding free energy (MM-PBSA). Compare with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies mitigate synthesis challenges for this compound?
Optimize reaction conditions via design of experiments (DoE). Variables: temperature (20–60°C), pH (4–7), and protecting groups (Fmoc/Boc). Monitor reaction progress with TLC and optimize purification (flash chromatography, recrystallization). Characterize intermediates with FTIR (amide bonds) and chiral HPLC to prevent racemization. Document yield, enantiomeric excess (ee), and scalability .
Methodological and Ethical Considerations
Q. How should researchers address ethical considerations in human trials involving this compound?
Submit protocols to an IRB for approval, detailing informed consent, risk-benefit analysis, and data anonymization. For clinical phase I trials, include inclusion/exclusion criteria (e.g., no renal impairment) and adverse event monitoring. Reference the Declaration of Helsinki and FDA guidelines. Attach validated instruments (e.g., surveys, lab protocols) to the IRB application .
Q. What frameworks ensure rigorous hypothesis testing for this compound bioactivity studies?
Apply the FINER criteria:
- Feasible : Pilot studies to confirm cell viability (MTT assay) and compound solubility.
- Novel : Compare with existing threonine derivatives in public databases (ChEMBL).
- Ethical : Use primary cells with donor consent or commercial cell lines (ATCC).
- Relevant : Align with gaps in metabolic disorder therapeutics .
Data Reporting and Reproducibility
Q. What are best practices for reporting this compound research findings?
Structure manuscripts per ACS guidelines:
- Methods : Specify synthetic routes, characterization data (NMR shifts, HPLC gradients), and statistical tests.
- Results : Use tables for comparative data (e.g., stability under varying pH).
- Discussion : Contrast findings with prior studies, addressing stereochemical vs. racemic effects.
Include a data availability statement (e.g., repository DOI) and conflict of interest declaration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
